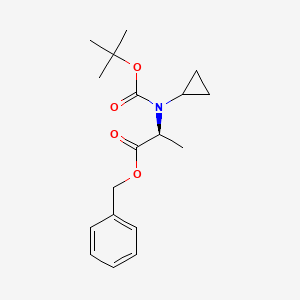

(S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate

Vue d'ensemble

Description

(S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate is a complex organic compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a cyclopropyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate typically involves multiple steps, starting with the preparation of the amino acid derivative. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group, which is a common practice in peptide synthesis to prevent unwanted side reactions . The cyclopropyl group is then introduced through a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or Simmons-Smith reagents . The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems for the efficient introduction of the Boc group , as well as the use of automated peptide synthesizers for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Free amine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Prodrug Development :

(S)-Benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate serves as a prodrug that can be metabolized into an active form, enhancing its pharmacological effects. This property is particularly valuable in designing drugs that require metabolic activation for efficacy . -

Anticancer Research :

Studies have indicated that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, derivatives of carbamate scaffolds have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest . -

Anti-inflammatory Activity :

Related compounds have demonstrated anti-inflammatory properties, suggesting potential applications for this compound in treating inflammatory diseases. Research indicates that modifications to the carbamate structure can enhance bioactivity against inflammation-related pathways .

Synthetic Biology Applications

-

Building Block for Complex Molecules :

The compound can act as a versatile building block in organic synthesis, enabling the construction of more complex molecules with desired biological activities. Its functional groups allow for further derivatization, making it useful in the synthesis of novel pharmacophores . -

Enzyme Inhibition Studies :

The compound's structure makes it suitable for enzyme inhibition studies, particularly against enzymes involved in metabolic pathways related to diseases such as diabetes and Alzheimer's disease. Similar compounds have been evaluated for their inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, providing insights into their therapeutic potential .

Table 1: Comparison of Biological Activities

Table 2: Synthetic Pathways

| Step No. | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Carbamate Formation | Tert-butoxycarbonyl chloride + amine | Tert-butoxycarbonyl derivative |

| 2 | Cyclopropane Ring Formation | Cyclopropanol + coupling agent | Cyclopropyl derivative |

| 3 | Esterification | Benzyl alcohol + acid | Final product |

Case Studies

-

Case Study on Anticancer Activity :

A study published in a peer-reviewed journal demonstrated that a series of carbamate derivatives exhibited significant cytotoxicity against human cancer cell lines, leading to further exploration of this compound as a potential anticancer agent . -

Enzyme Inhibition Research :

Research conducted on similar compounds revealed promising results in inhibiting α-glucosidase and acetylcholinesterase, indicating that this compound may possess similar inhibitory properties that warrant further investigation .

Mécanisme D'action

The mechanism of action of (S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate involves its interaction with various molecular targets, depending on its specific application. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access . The Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then interact with other molecules or participate in further chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid

- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

Uniqueness

(S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate is unique due to the presence of the cyclopropyl group, which imparts rigidity and unique steric properties to the molecule. This can influence its reactivity and interactions with other molecules, making it a valuable compound in the synthesis of complex organic molecules and in the development of new pharmaceuticals .

Activité Biologique

(S)-Benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate, a complex organic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a benzyl group , a tert-butoxycarbonyl (Boc) protecting group , and a cyclopropyl group , which contribute to its distinct chemical properties. The presence of the cyclopropyl group is particularly noteworthy as it imparts rigidity and unique steric effects that can influence the compound's reactivity and interactions with biological targets.

- IUPAC Name : benzyl (2S)-2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate

- Molecular Formula : C18H25NO4

- CAS Number : 406681-37-6

Synthesis

The synthesis of this compound typically involves multiple steps starting from an amino acid derivative. The Boc group is introduced to protect the amino group, a common practice in peptide synthesis to prevent side reactions. Key methods include:

- Protection of Amino Group : Introduction of the Boc group.

- Formation of the Ester : Reaction with benzyl alcohol.

- Cyclopropanation : Insertion of the cyclopropyl moiety.

Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors. The unique cyclopropyl moiety may enhance binding affinity or selectivity towards specific targets, potentially leading to improved therapeutic effects.

Antiviral Properties

Recent studies have explored the antiviral potential of compounds structurally related to this compound. For instance, cyclopropane derivatives have shown activity against Hepatitis C virus (HCV) by inhibiting NS3/4A protease, which is crucial for viral replication .

Case Studies

- Study on Antiviral Activity :

-

Enzyme Inhibition :

- Compounds similar to this compound were assessed for their ability to inhibit protein phosphatases PP1c and PP2Ac. These studies revealed that specific substitutions could enhance enzyme inhibition by 2-4 fold, indicating potential therapeutic applications in diseases linked to phosphatase dysregulation .

Comparison of Biological Activities

| Compound | Target | Activity Level | Reference |

|---|---|---|---|

| This compound | NS3/4A Protease | Moderate Inhibition | |

| Cyclopropane Derivative A | PP1c | Strong Activation | |

| Cyclopropane Derivative B | PP2Ac | Moderate Activation |

Applications in Drug Development

This compound is being investigated for its potential use in drug development, particularly as a precursor for designing enzyme inhibitors and receptor modulators. Its structural characteristics make it a valuable building block for synthesizing bioactive compounds.

Propriétés

IUPAC Name |

benzyl (2S)-2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-13(16(20)22-12-14-8-6-5-7-9-14)19(15-10-11-15)17(21)23-18(2,3)4/h5-9,13,15H,10-12H2,1-4H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQPCZKCAZIODC-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)N(C2CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)N(C2CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.